Cas no 77326-93-3 (p-O-Desmethyl Verapamil)

p-O-Desmethyl Verapamil structure
Productnaam:p-O-Desmethyl Verapamil
p-O-Desmethyl Verapamil Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetonitrile, a-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-a-(1-methylethyl)-
- p-O-Desmethyl Verapamil
- 2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
- Benzeneacetonitrile, a-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimetho...
- N-Desmethylverapamil
- PR 24
- AKOS027326776
- SCHEMBL8144171
- FT-0666249
- 2-(3,4-Dimethoxyphenyl)-5-((4-hydroxy-3-methoxyphenethyl)(methyl)amino)-2-isopropylpentanenitrile (Verapamil Impurity pound(c)
- DTXSID90893327
- 2-(3,4-dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
- alpha-(3-((2-(4-hydroxy-3-methoxyphenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
- 2-(3,4-Dimethoxyphenyl)-5-((4-hydroxy-3-methoxyphenethyl)(methyl)amino)-2-isopropylpentanenitrile
- alpha-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methyl-amino]propyl]-3,4-dimethoxy-alpha-(1-methylethyl)benzeneacetonitrile
- CS-0165355
- Benzeneacetonitrile, alpha-(3-((2-(4-hydroxy-3-methoxyphenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-
- NS00006545
- 77326-93-3
-
- Inchi: InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3
- InChI-sleutel: CAAKRPRWCVWYAO-UHFFFAOYSA-N
- LACHT: CC(C)C(CCCN(C)CCc1ccc(c(c1)OC)O)(C#N)c2ccc(c(c2)OC)OC
Berekende eigenschappen
- Exacte massa: 440.26800
- Monoisotopische massa: 440.267508
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 12
- Complexiteit: 592
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 75
Experimentele eigenschappen
- Dichtheid: 1.1±0.1 g/cm3
- Smeltpunt: NA
- Kookpunt: 600.0±55.0 °C at 760 mmHg
- Vlampunt: 316.7±31.5 °C
- Brekindex: 1.541
- Oplosbaarheid: Chloroform (Slightly), Methanol (Slightly)
- PSA: 74.95000
- LogboekP: 4.79008
- Dampfdruk: 0.0±1.8 mmHg at 25°C
p-O-Desmethyl Verapamil Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
p-O-Desmethyl Verapamil Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-212512-1mg |
p-O-Desmethyl Verapamil, |
77326-93-3 | 1mg |
¥2256.00 | 2023-09-05 | ||
TRC | D296750-10mg |
p-O-Desmethyl Verapamil |
77326-93-3 | 10mg |
$ 1068.00 | 2023-09-08 | ||
TRC | D296750-1mg |
p-O-Desmethyl Verapamil |
77326-93-3 | 1mg |
$ 138.00 | 2023-09-08 | ||
TRC | D296750-2mg |
p-O-Desmethyl Verapamil |
77326-93-3 | 2mg |
$ 253.00 | 2023-04-17 | ||
TRC | D296750-5mg |
p-O-Desmethyl Verapamil |
77326-93-3 | 5mg |
$ 603.00 | 2023-04-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212512-1 mg |
p-O-Desmethyl Verapamil, |
77326-93-3 | 1mg |
¥2,256.00 | 2023-07-11 |
p-O-Desmethyl Verapamil Gerelateerde literatuur
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
4. Back matter
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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